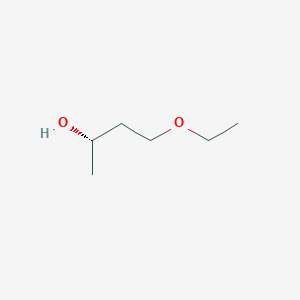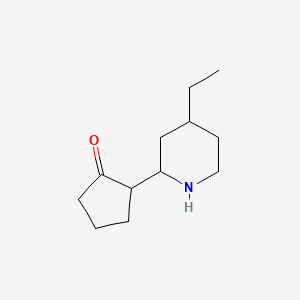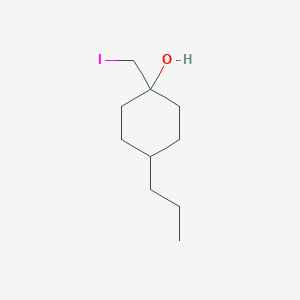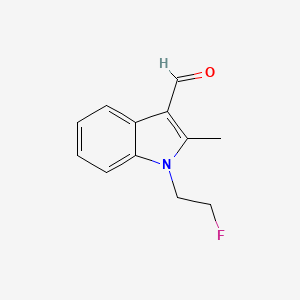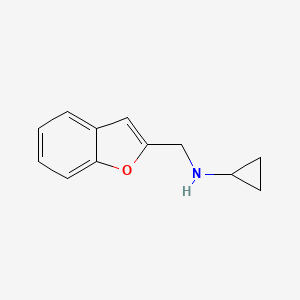
N-(1-benzofuran-2-ylmethyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzofuran-2-ylmethyl)cyclopropanamine: is an organic compound with the molecular formula C12H13NO and a molecular weight of 187.23772 g/mol . This compound features a benzofuran moiety attached to a cyclopropanamine group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzofuran-2-ylmethyl)cyclopropanamine typically involves the reaction of benzofuran derivatives with cyclopropanamine under specific conditions. One common method includes the use of N-(1-benzofuran-2-ylmethyl)amine as a starting material, which is then reacted with cyclopropanecarboxylic acid in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzofuran-2-ylmethyl)cyclopropanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-(1-benzofuran-2-ylmethyl)cyclopropanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1-benzofuran-2-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The cyclopropanamine group can enhance the compound’s binding affinity and specificity towards its targets, leading to its observed biological effects .
Comparison with Similar Compounds
N-(1-benzofuran-2-ylmethyl)cyclopropanamine can be compared with other similar compounds, such as:
N-(1-benzofuran-2-ylmethyl)amine: Lacks the cyclopropanamine group, resulting in different chemical and biological properties.
N-(1-benzofuran-2-ylmethyl)cyclopropanecarboxamide: Contains a carboxamide group instead of an amine, leading to variations in reactivity and biological activity.
N-(1-benzofuran-2-ylmethyl)cyclopropanol:
The uniqueness of this compound lies in its specific combination of the benzofuran and cyclopropanamine moieties, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-(1-benzofuran-2-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C12H13NO/c1-2-4-12-9(3-1)7-11(14-12)8-13-10-5-6-10/h1-4,7,10,13H,5-6,8H2 |
InChI Key |
JTYWJQLBCDIUGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


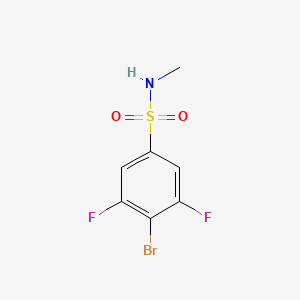
![Methyl[(trimethylpyrimidin-2-YL)methyl]amine](/img/structure/B13305558.png)
![1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene](/img/structure/B13305573.png)


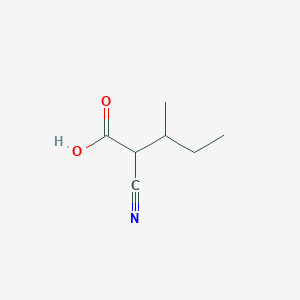
amine](/img/structure/B13305588.png)
![Propan-2-yl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B13305599.png)
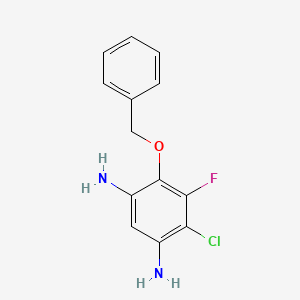
![2,5-Diazaspiro[3.5]nonane](/img/structure/B13305614.png)
